3,7-Dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoic acid
Overview
Description
Synthesis Analysis
The synthesis of this compound and its isomers has been extensively studied. Notably, the photoisomerization of its aromatic analogue led to the identification of mono-cis, di-cis, and tri-cis isomers through HPLC and confirmed by NMR spectroscopy, establishing a foundation for understanding its structural complexity (Englert, Weber, & Klaus, 1978). Moreover, Wittig condensation has been employed to synthesize its major metabolites, further illustrating the chemical versatility and synthetic accessibility of this compound and its derivatives (Aig, Focella, Parrish, Rosenberger, Scott, & Zenchoff, 1987).
Molecular Structure Analysis
The molecular structure of this compound and its isomers has been elucidated using various spectroscopic techniques. NMR spectroscopy played a crucial role in identifying the structure of its cis isomers, contributing to a deeper understanding of its molecular geometry and electron distribution (Englert, Weber, & Klaus, 1978).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, highlighting its reactive nature and potential for diverse chemical transformations. For instance, the cyclization of homogeranic acid, a related compound, in the presence of stannic chloride revealed a concerted mechanism, offering insights into the reactivity of such complex structures (Saito, Matsushita, Tsujino, Kisaki, Kato, & Noguchi, 1978).
Scientific Research Applications
Cancer Chemoprevention and Treatment
It is being studied for its potential as a cancer chemopreventive agent against epithelial cancer. Studies have highlighted its efficacy in inhibiting the growth of hormone-insensitive/drug-resistant breast cancer cell lines and prostate cancer cell lines, as well as in the prevention of chemically induced epithelial tumors (Dawson et al., 1980); (Gediya et al., 2008); (Bollag, 1975).
Study of Metabolites
Research includes studying the metabolites of retinoic acid and its isomers, contributing to the understanding of its biochemical and physiological effects (Aig et al., 1987); (Hänni et al., 1976).
Dermatological Applications
It is used in the form of isotretinoin, an orally active derivative, for treating severe refractory nodulocystic acne. This application involves reducing sebaceous gland size and sebum production (Khalil et al., 2022).
Chemical Synthesis and Characterization
Studies have been conducted on the photochemical rearrangement of related compounds and the synthesis of derivatives that may have antipsoriatic activity or other medicinal properties (Knott & Mellor, 1972); (Berset & Krebs, 1991).
Structural and Molecular Studies
Research includes elucidating the crystallographic structure of related molecules and investigating their photochemical and electrochemical behaviors (Malpezzi et al., 1997); (Chen & Dryhurst, 1983).
properties
IUPAC Name |
3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGAZHPCJJPHSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-Dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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